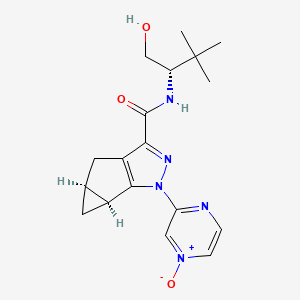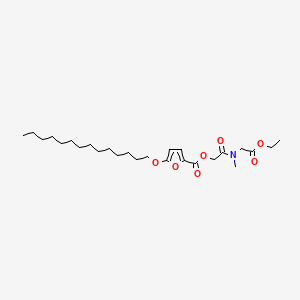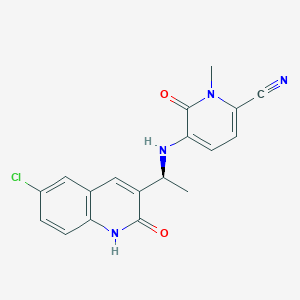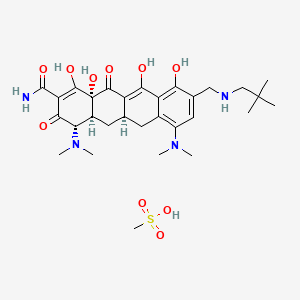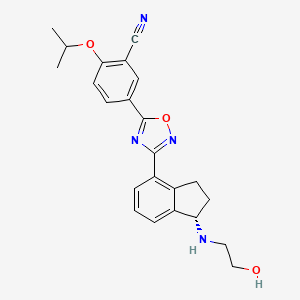
Ozanimod
Übersicht
Beschreibung
Ozanimod ist ein immunmodulatorisches Medikament, das hauptsächlich zur Behandlung von schubförmiger Multipler Sklerose und Colitis ulcerosa eingesetzt wird . Es wirkt als Agonist des Sphingosin-1-Phosphat-Rezeptors und sequesteriert Lymphozyten in peripheren lymphatischen Organen und entfernt sie von ihren Stellen chronischer Entzündung .
Wirkmechanismus
Target of Action
Ozanimod is an oral, small molecule sphingosine 1-phosphate (S1P) receptor modulator that selectively targets the S1P1 and S1P5 receptor subtypes . These receptors play a crucial role in the immune system, particularly in the trafficking of lymphocytes, which are central to the autoimmune response .
Mode of Action
This compound binds with high affinity to the S1P1 and S1P5 receptors on the surface of lymphocytes . This mechanism is thought to prevent damage to the CNS, which is a characteristic feature of conditions like multiple sclerosis .
Biochemical Pathways
This compound’s action on the S1P1 and S1P5 receptors affects the S1P signaling pathway, which regulates many fundamental biological processes . By modulating this pathway, this compound can influence the migration of lymphocytes, reducing their presence in peripheral blood and their ability to reach sites of chronic inflammation .
Pharmacokinetics
This compound is extensively metabolized, with three primary pathways identified: aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora . The major circulating components are the active metabolite CC112273 and the inactive metabolite RP101124 . The mean terminal elimination half-life for this compound is approximately 20-22 hours, while the mean half-life for CC112273 and CC1084037 are approximately 10 days .
Result of Action
The action of this compound results in a decrease in the rate of relapses in conditions like multiple sclerosis and inflammatory bowel disease . By reducing the number of lymphocytes in peripheral blood, this compound diminishes the immune attack on the CNS, thereby reducing the symptoms and progression of these diseases .
Action Environment
The efficacy and safety of this compound can be influenced by various factors, including the patient’s overall health, the presence of other medications, and individual patient characteristics . .
Biochemische Analyse
Biochemical Properties
Ozanimod interacts with sphingosine 1-phosphate receptors, specifically the S1P1R and S1P5R subtypes . It is metabolized by three primary pathways: aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora .
Cellular Effects
This compound has been shown to reduce the migration of lymphocytes that usually aggravate the inflammation associated with MS . It has also been shown to have a dose-dependent reduction of absolute lymphocyte count (ALC), with increased effects on CD4+ CCR7+ and CD8+ CCR7+ T cells .
Molecular Mechanism
This compound binds with high affinity selectively to S1P receptor subtypes 1 (S1P1) and 5 (S1P5) . The primary metabolite RP101075 is further metabolized to form major active metabolite CC112273 by monoamine oxidase B, which further undergoes reduction by carbonyl reductases to form CC1084037 or CYP2C8-mediated oxidation to form RP101509 .
Temporal Effects in Laboratory Settings
This compound has been shown to be well-tolerated and has resulted in a higher decrease in the rate of MS relapses than with intramuscular interferon beta-1a, a current standard in MS therapy . The mean terminal elimination half-life (t1/2) for this compound was approximately 20–22 hours while the mean t1/2 for CC112273 and CC1084037 were approximately 10 days .
Metabolic Pathways
This compound is metabolized by three primary pathways, including aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora .
Transport and Distribution
This compound is extensively metabolized, with 14 metabolites identified, including two major active metabolites (CC112273 and CC1084037) and one major inactive metabolite (RP101124) in circulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ozanimod umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen. . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um die Verbindung in großen Mengen zu produzieren, während gleichzeitig die Konsistenz und die Einhaltung der behördlichen Standards gewährleistet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ozanimod unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Nitrogruppen zu Aminen.
Substitution: Halogenierung und anschließende Substitutionsreaktionen zur Einführung von funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium auf Kohlenstoff werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten. Diese Zwischenprodukte sind für den schrittweisen Aufbau der endgültigen Verbindung entscheidend .
Wissenschaftliche Forschungsanwendungen
Ozanimod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Sphingosin-1-Phosphat-Rezeptor-Wechselwirkungen verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation des Immunzellverkehrs und seiner Auswirkungen auf die Lymphozytenmigration.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Sphingosin-1-Phosphat-Rezeptoren, insbesondere an die Subtypen 1 und 5 . Diese Bindung verhindert, dass Lymphozyten aus Lymphknoten austreten, wodurch ihre Präsenz im peripheren Blut und an Entzündungsstellen verringert wird . Die molekularen Zielstrukturen umfassen die Sphingosin-1-Phosphat-Rezeptoren, und die beteiligten Pfade hängen in erster Linie mit dem Immunzellverkehr und der Modulation der Entzündung zusammen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Modulator, der bei Multipler Sklerose eingesetzt wird.
Siponimod: Ähnlich in der Wirkung, aber mit einer anderen Selektivität für den Rezeptorsubtyp.
Ponesimod: Zielt auf den Sphingosin-1-Phosphat-Rezeptorsubtyp 1.
Einzigartigkeit
Ozanimod ist einzigartig aufgrund seiner Selektivität für die Sphingosin-1-Phosphat-Rezeptorsubtypen 1 und 5, die einen gezielteren Ansatz mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen bietet . Seine orale Verabreichung und sein günstiges pharmakokinetisches Profil machen es auch zu einer bevorzugten Wahl für die Langzeitbehandlung .
Eigenschaften
IUPAC Name |
5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVDGNKRPOAQTN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026488 | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
648.3±65.0 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. Ozanimod is a selective modulator of S1P receptors and binds to S1P1R and S1P5R subtypes. The mechanism of action of ozanimod is not fully understood, but this drug likely reduces the migration of lymphocytes that usually aggravate the inflammation associated with MS. | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1306760-87-1 | |
| Record name | Ozanimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozanimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ozanimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZANIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-137 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


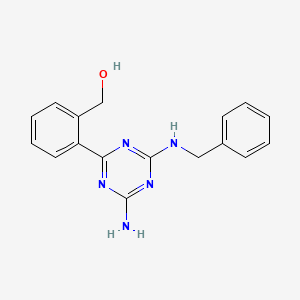
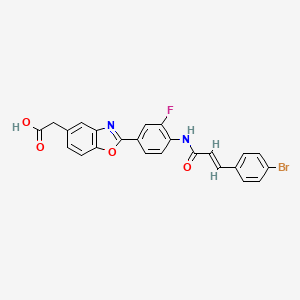
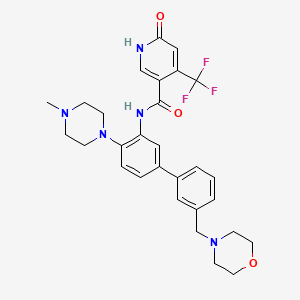
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)
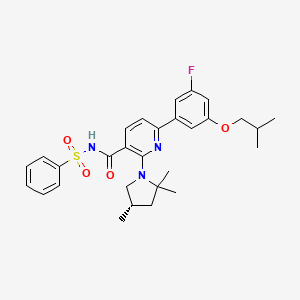
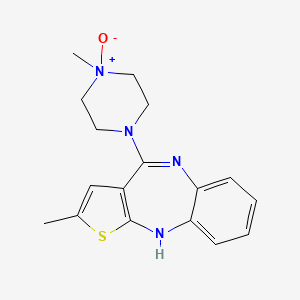
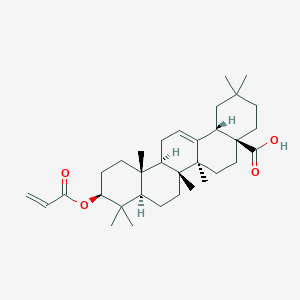

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
